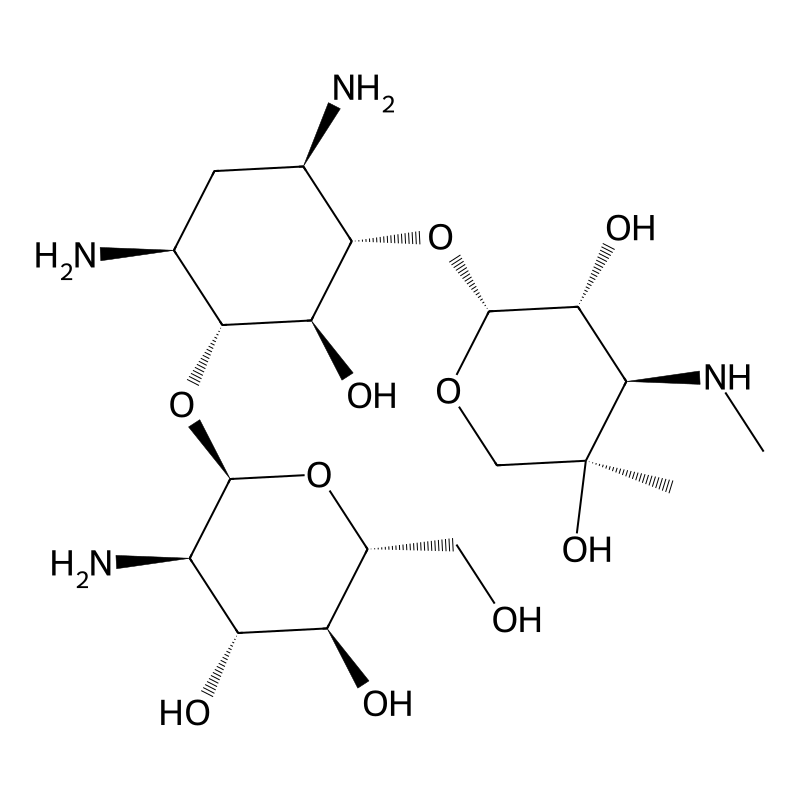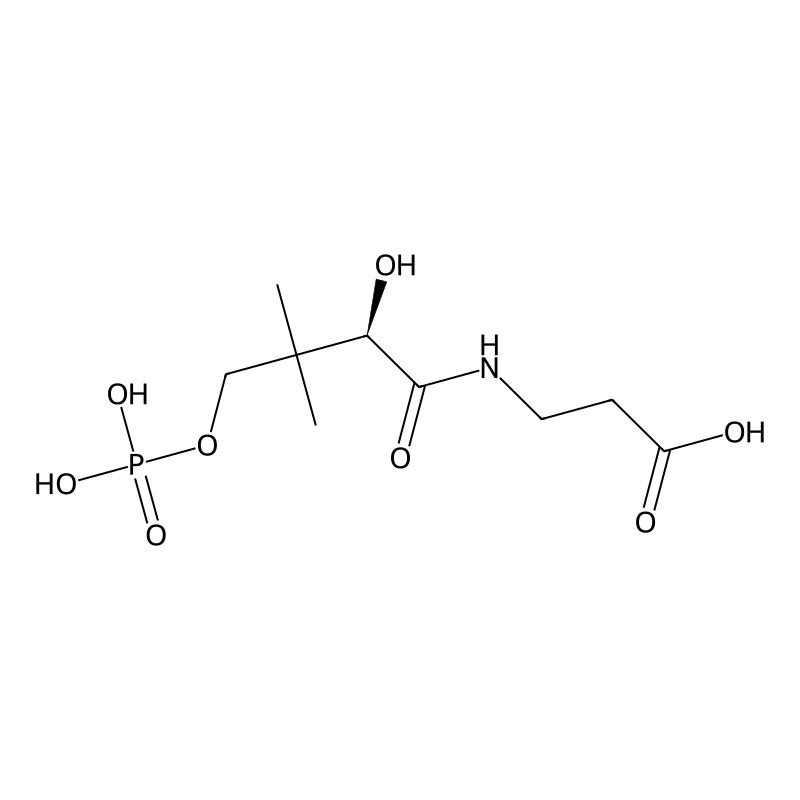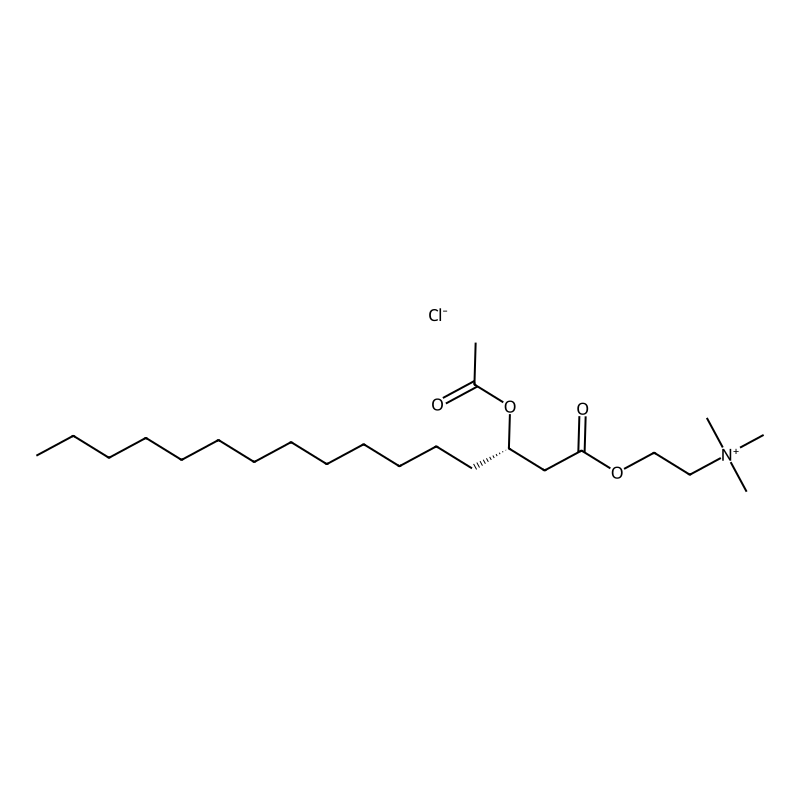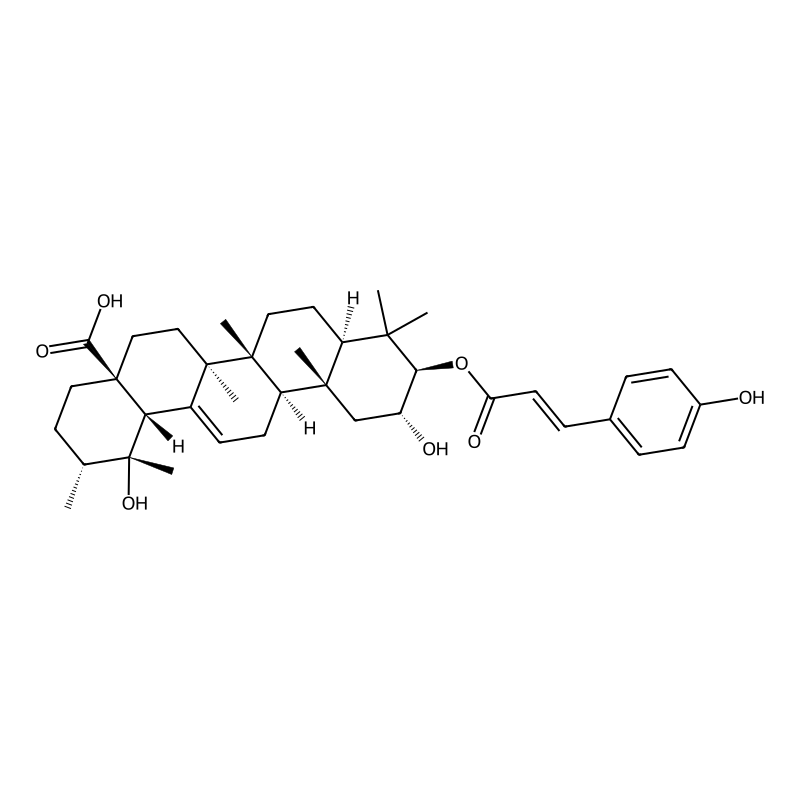3-(Bromomethyl)-1-ethoxypentane

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
3-(Bromomethyl)-1-ethoxypentane is an organic compound with the molecular formula C8H17BrO. It features a bromomethyl group attached to a pentane chain, which is further substituted with an ethoxy group. The compound is characterized by its unique structure that combines both halogen and ether functionalities, making it of interest in various
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as alkoxides or amines, leading to the formation of ethers or amines.
- Elimination Reactions: Under certain conditions, this compound can undergo elimination to form alkenes.
- Reduction: The bromine can be reduced to a hydrogen atom, typically using reducing agents like zinc or lithium aluminum hydride.
These reactions are facilitated by the presence of the bromomethyl group, which is a good leaving group in nucleophilic substitution processes .
3-(Bromomethyl)-1-ethoxypentane can be synthesized through several methods:
- Alkylation of Ethanol: One common method involves the reaction of 1-bromopentane with sodium ethoxide in ethanol, leading to the formation of the desired ether.
- Williamson Ether Synthesis: This method utilizes an alkoxide ion derived from ethanol reacting with a suitable alkyl halide. The reaction typically requires reflux conditions for optimal yield.
- Direct Halogenation: Bromination of 1-ethoxypentane can also yield 3-(Bromomethyl)-1-ethoxypentane, although this may require careful control of reaction conditions to prevent over-bromination .
The unique structure of 3-(Bromomethyl)-1-ethoxypentane allows it to be utilized in various applications:
- Intermediate in Organic Synthesis: It serves as a crucial intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
- Solvent: Due to its ether functionality, it can act as a solvent for various organic reactions.
- Reagent in
3-(Bromomethyl)-1-ethoxypentane shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(Bromomethyl)-1-ethoxypentane | C8H17BrO | Similar structure but different position of bromine |
| 1-Bromo-2-ethylbutane | C6H13Br | Lacks the ethoxy group; simpler structure |
| 1-Ethoxybutane | C6H14O | Ether without bromine; used primarily as a solvent |
| 3-Ethoxypentane | C7H16O | Similar ether structure; lacks halogen functionality |
The uniqueness of 3-(Bromomethyl)-1-ethoxypentane lies in its combination of both bromine and ethoxy groups, which enhances its reactivity profile compared to ethers or simple alkyl halides alone. This distinctiveness makes it particularly useful in synthetic organic chemistry where both functionalities can be exploited .








